molecular formula C18H21N3OS B14937034 (2Z)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-phenylprop-2-enamide

(2Z)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-phenylprop-2-enamide

Cat. No.: B14937034
M. Wt: 327.4 g/mol
InChI Key: AWMMHKZPGZAHFV-SEYXRHQNSA-N
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Description

(2Z)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-phenylprop-2-enamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-phenylprop-2-enamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides or dithiocarbamates under acidic or basic conditions.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced through alkylation reactions using cyclohexyl halides or cyclohexylamines.

    Formation of the Enamide Moiety: The enamide moiety can be synthesized by the condensation of an appropriate aldehyde or ketone with an amine, followed by dehydration.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-phenylprop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biology, thiadiazole derivatives have been studied for their potential as antimicrobial, antifungal, and anticancer agents. The compound may exhibit similar biological activities and could be investigated for its therapeutic potential.

Medicine

In medicine, the compound could be explored for its potential as a drug candidate. Thiadiazole derivatives have shown promise in the treatment of various diseases, including cancer, bacterial infections, and inflammatory conditions.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-phenylprop-2-enamide would depend on its specific biological activity. Generally, thiadiazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-phenylprop-2-enamide
  • (2Z)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-phenylprop-2-enamide
  • (2Z)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-phenylprop-2-enamide

Uniqueness

The uniqueness of (2Z)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-phenylprop-2-enamide lies in the presence of the cyclohexyl group, which may impart distinct chemical and biological properties compared to other thiadiazole derivatives. This structural variation can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C18H21N3OS

Molecular Weight

327.4 g/mol

IUPAC Name

(Z)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-phenylprop-2-enamide

InChI

InChI=1S/C18H21N3OS/c1-13(12-14-8-4-2-5-9-14)16(22)19-18-21-20-17(23-18)15-10-6-3-7-11-15/h2,4-5,8-9,12,15H,3,6-7,10-11H2,1H3,(H,19,21,22)/b13-12-

InChI Key

AWMMHKZPGZAHFV-SEYXRHQNSA-N

Isomeric SMILES

C/C(=C/C1=CC=CC=C1)/C(=O)NC2=NN=C(S2)C3CCCCC3

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)NC2=NN=C(S2)C3CCCCC3

Origin of Product

United States

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